5-[4-(BENZOYLAMINO)-2-OXO-1(2H)-PYRIMIDINYL]-2-(HYDROXYMETHYL)TETRAHYDRO-3-FURANYL 2-METHYLPROPANOATE
Overview
Description
The compound 5-[4-(BENZOYLAMINO)-2-OXO-1(2H)-PYRIMIDINYL]-2-(HYDROXYMETHYL)TETRAHYDRO-3-FURANYL 2-METHYLPROPANOATE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that combines a benzoylamino group, an oxopyrimidinyl moiety, and a tetrahydrofuran ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(BENZOYLAMINO)-2-OXO-1(2H)-PYRIMIDINYL]-2-(HYDROXYMETHYL)TETRAHYDRO-3-FURANYL 2-METHYLPROPANOATE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzoylamino group: This is achieved through the reaction of benzoyl chloride with an appropriate amine under basic conditions.
Construction of the oxopyrimidinyl moiety: This involves the cyclization of a suitable precursor, such as a diaminopyrimidine, under acidic or basic conditions.
Assembly of the tetrahydrofuran ring: This step involves the cyclization of a hydroxyl-containing intermediate, often using acid or base catalysis.
Final esterification: The hydroxymethyl group is esterified with 2-methylpropanoic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound 5-[4-(BENZOYLAMINO)-2-OXO-1(2H)-PYRIMIDINYL]-2-(HYDROXYMETHYL)TETRAHYDRO-3-FURANYL 2-METHYLPROPANOATE can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxopyrimidinyl moiety can be reduced to a dihydropyrimidine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoylamino group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dihydropyrimidines.
Substitution: Formation of substituted benzoylamino derivatives.
Scientific Research Applications
The compound has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(BENZOYLAMINO)-2-OXO-1(2H)-PYRIMIDINYL]-2-(HYDROXYMETHYL)TETRAHYDRO-3-FURANYL 2-METHYLPROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 5-[4-(benzoylamino)-2-oxopyrimidin-1(2H)-yl]-2-(hydroxymethyl)tetrahydrofuran-3-yl acetate
- 5-[4-(benzoylamino)-2-oxopyrimidin-1(2H)-yl]-2-(hydroxymethyl)tetrahydrofuran-3-yl butanoate
Uniqueness
The uniqueness of 5-[4-(BENZOYLAMINO)-2-OXO-1(2H)-PYRIMIDINYL]-2-(HYDROXYMETHYL)TETRAHYDRO-3-FURANYL 2-METHYLPROPANOATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
[5-(4-benzamido-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] 2-methylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6/c1-12(2)19(26)29-14-10-17(28-15(14)11-24)23-9-8-16(22-20(23)27)21-18(25)13-6-4-3-5-7-13/h3-9,12,14-15,17,24H,10-11H2,1-2H3,(H,21,22,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAQCZHMPJARFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1CC(OC1CO)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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